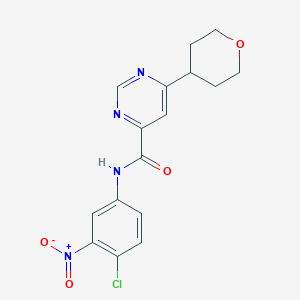
N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with a chloro-nitrophenyl group and an oxan-4-yl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Nitration: Starting with a chlorinated aromatic compound, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Pyrimidine Formation: The nitrated compound is then reacted with a suitable pyrimidine precursor under basic conditions to form the pyrimidine ring.
Oxan-4-yl Introduction: The oxan-4-yl group is introduced through a nucleophilic substitution reaction, often using an oxirane derivative.
Amidation: Finally, the carboxamide group is formed by reacting the intermediate with an amine under dehydrating conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, are crucial for efficient production.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products:
Amino Derivatives: Formed by reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution at the chloro position.
科学研究应用
N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Explored for its properties in the development of new materials with specific electronic or optical characteristics.
Industrial Chemistry: Utilized as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with active sites or allosteric sites on proteins.
相似化合物的比较
N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxylate: Similar structure but with a carboxylate group instead of
属性
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4/c17-12-2-1-11(7-15(12)21(23)24)20-16(22)14-8-13(18-9-19-14)10-3-5-25-6-4-10/h1-2,7-10H,3-6H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKGJMHQEKZTDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














